molecular formula C19H18FN5O2S B2408583 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 886963-82-2

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2408583
CAS No.: 886963-82-2
M. Wt: 399.44
InChI Key: FOQVLDFNDDJXKQ-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study on the synthesis of new 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives, which are analogs of lamotrigine, has shown these compounds to exhibit significant in vitro antibacterial activity against a variety of bacterial strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019). This highlights the compound's potential application in developing new antibacterial agents.

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazine derivatives have been extensively studied, with findings indicating that these compounds can be synthesized through various methods, leading to a range of derivatives with potential biological activities. For instance, the reaction of triethyloxonium fluoroborate with acid amide has been explored to form quinazoline and 4H-3,1-benzoxazin-4-one derivatives, demonstrating the versatility in the synthesis of heterocyclic compounds (Kato, Takada, & Ueda, 1976).

Potential Anticonvulsant Agents

Research on benzothiazole derivatives has also revealed their potential as anticonvulsant agents. Specific derivatives have been synthesized and evaluated for their efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some compounds exhibiting significant protective effects and low neurotoxicity, indicating their potential as novel anticonvulsant agents (Liu, Zhang, Jin, & Quan, 2016).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These complexes have shown significant in vitro antioxidant activity, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2019).

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-12-2-4-13(5-3-12)10-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-8-6-14(20)7-9-15/h2-9H,10-11,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQVLDFNDDJXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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